Tritriacontane (CAS 630-05-7) is a high-purity, odd-numbered long-chain normal alkane (C33H68) characterized by a precise melting point of 71.2 °C [1]. Unlike broad-range paraffin waxes, pure tritriacontane provides exact thermophysical properties, including a high latent heat of fusion (171 J/g) and highly ordered orthorhombic crystal packing[2]. These properties make it a critical precursor and benchmark material for advanced shape-stabilized phase change materials (SSPCMs), epitaxial organic thin films, and high-resolution analytical calibration in botanical biomarker profiling.
Substituting tritriacontane with generic paraffin waxes or adjacent even-numbered alkanes (such as dotriacontane, C32, or tetratriacontane, C34) fundamentally compromises process reproducibility and analytical accuracy. Due to the 'alternation effect' in hydrocarbon crystallization, odd-numbered alkanes like tritriacontane pack into an orthorhombic subcell, whereas even-numbered analogs typically form monoclinic or triclinic structures [1]. This structural divergence alters epitaxial nucleation kinetics on carbon substrates and shifts phase-change behavior, rendering even-chain substitutes unviable for precise surface templating. Furthermore, in analytical chemistry, plant epicuticular waxes are overwhelmingly dominated by odd-numbered alkanes; replacing a C33 standard with a C32 or C34 analog invalidates GC/MS retention time calibrations for these critical biological matrices [2].
In the development of shape-stabilized phase change materials (SSPCMs), thermal energy density is a primary procurement driver. Tritriacontane demonstrates a higher latent heat of fusion compared to its adjacent even-numbered analog, tetratriacontane. Specifically, tritriacontane yields a latent heat of 171 J/g at a melting point of 71.1 °C, whereas tetratriacontane provides only 166 J/g at 72.4 °C [1]. This higher energy density per gram allows engineers to design lighter, more compact thermal storage units without sacrificing heat capacity.
| Evidence Dimension | Latent heat of fusion (J/g) |
| Target Compound Data | 171 J/g (Tm = 71.1 °C) |
| Comparator Or Baseline | Tetratriacontane (C34H70): 166 J/g (Tm = 72.4 °C) |
| Quantified Difference | +5 J/g higher latent heat capacity |
| Conditions | Calorimetric evaluation of pure organic phase change materials |
Enables the formulation of lighter, higher-capacity shape-stabilized phase change materials for precision thermal management.
The selection of an alkane for surface templating and monolayer formation depends heavily on its crystal space group. Tritriacontane crystallizes in an orthorhombic structure (space group Pbcm) with a 2mm contact face symmetry on highly oriented pyrolytic graphite (HOPG) [1]. In contrast, the even-numbered dotriacontane (C32H66) predominantly forms a monoclinic structure (space group P21/a) [1]. The orthorhombic packing of tritriacontane allows its c- and a-axes to align precisely with the perpendicular mirror planes of the graphite substrate, providing highly ordered, predictable epitaxial nucleation that monoclinic even-chain alkanes cannot replicate.
| Evidence Dimension | Crystal space group and epitaxial symmetry on HOPG |
| Target Compound Data | Orthorhombic (Pbcm) with 2mm contact face symmetry |
| Comparator Or Baseline | Dotriacontane (C32H66): Monoclinic (P21/a) |
| Quantified Difference | Distinct orthorhombic alignment with substrate mirror planes vs. monoclinic packing |
| Conditions | Heteroepitaxial growth from n-heptane solution onto highly oriented pyrolytic graphite (0001) faces |
Crucial for manufacturing highly ordered organic thin films, boundary lubricants, and surface templates where precise molecular alignment is required.
For agricultural and ecological biomarker profiling, analytical standards must match the natural distribution of target analytes. In plant epicuticular waxes, odd-numbered alkanes strictly dominate the hydrocarbon profile. For example, in the mature leaves of xerophytic plants like Nyctanthes arbor-tristis, odd-numbered alkanes constitute up to 63.29% of the wax during ripening, with tritriacontane (C33) emerging as the dominant constituent [1]. Using an even-numbered alkane like C32 as a primary standard fails to represent the dominant natural matrix, making pure tritriacontane indispensable for accurate GC/MS retention time calibration and quantification.
| Evidence Dimension | Natural abundance in plant epicuticular wax profiles |
| Target Compound Data | Dominant primary constituent (part of ~63% odd-alkane fraction) |
| Comparator Or Baseline | Even-numbered alkanes (e.g., C32, C34): Trace or minor constituents |
| Quantified Difference | C33 is the dominant physiological biomarker, whereas even alkanes are negligible |
| Conditions | GC/MS profiling of mature leaf epicuticular waxes during fruit ripening |
Ensures valid retention time calibration and accurate quantification for laboratories conducting botanical, agricultural, and ecological biomarker research.
Driven by its higher latent heat of fusion (171 J/g) compared to even-chain analogs, tritriacontane is a highly efficient phase change material for thermal energy storage systems operating around 71 °C. It is particularly suited for integration into evacuated tube solar collectors and advanced building thermal management systems where maximizing energy density per unit mass is a critical design constraint [1].
Because of its specific orthorhombic (Pbcm) crystal packing and 2mm contact face symmetry, tritriacontane is prioritized over monoclinic even-chain alkanes for heteroepitaxial growth on carbon-based substrates like highly oriented pyrolytic graphite (HOPG) [2]. This makes it a preferred precursor for developing highly ordered organic semiconductor interfaces, boundary lubricants, and nanopatterned surface templates.
As the dominant odd-numbered alkane in many plant epicuticular waxes, pure tritriacontane is an essential analytical standard for GC/MS profiling [3]. Laboratories analyzing drought resistance, plant phenology, or paleoclimate biomarkers rely on this specific compound to establish accurate retention times and quantification baselines that generic or even-numbered alkanes cannot provide.